BenchChemオンラインストアへようこそ!

AZD9291-345

Analytical Chemistry Pharmacokinetics Reference Standards

AZD9291-345 is a structurally distinct osimertinib analog (MW 345.4; C₂₀H₁₉N₅O) engineered for precise analytical and pharmacological workflows. Its unique mass and formula prevent cross-interference with the parent drug, making it the definitive reference standard for LC-MS/MS method validation, impurity profiling, and pharmacokinetic studies. As a chemical probe, it enables unambiguous investigation of EGFR binding kinetics without the confounding influence of the full pharmacophore. Procure this compound to ensure assay fidelity, regulatory-grade quantification, and reproducible structure-activity relationship data.

Molecular Formula C20H19N5O
Molecular Weight 345.39776
Cat. No. B1574160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD9291-345
SynonymsAZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Molecular FormulaC20H19N5O
Molecular Weight345.39776
Structural Identifiers
SMILESNC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

AZD9291-345: A Structurally Related Compound to Osimertinib for EGFR Mutant NSCLC Research


AZD9291-345 (TargetMol Cat. No. T30268) is a chemical compound with a molecular weight of 345.4 g/mol and the molecular formula C₂₀H₁₉N₅O, structurally related to the third-generation EGFR inhibitor osimertinib (AZD9291) . It is primarily utilized in preclinical and analytical research contexts, including as a reference standard or chemical probe, due to its distinct physicochemical properties relative to the parent drug .

Why AZD9291-345 Cannot Be Substituted with Osimertinib or Other EGFR Inhibitors


Despite its structural relationship to osimertinib, AZD9291-345 possesses a unique molecular weight (345.4 g/mol) and distinct elemental composition (C₂₀H₁₉N₅O) that preclude its interchangeability with the parent drug (499.61 g/mol; C₂₈H₃₃N₇O₂) in analytical, pharmacological, or metabolic studies . Substituting AZD9291-345 for osimertinib or other EGFR TKIs without rigorous validation would compromise assay accuracy, confound pharmacokinetic profiling, and invalidate comparative efficacy studies due to the fundamental physicochemical divergence between these molecules .

Quantitative Differentiation Evidence for AZD9291-345 vs. Comparator Compounds


Molecular Weight: AZD9291-345 (345.4 g/mol) vs. Osimertinib (499.61 g/mol)

AZD9291-345 exhibits a molecular weight of 345.4 g/mol, which is 154.21 g/mol lower than that of the parent drug osimertinib (499.61 g/mol) . This significant mass discrepancy confirms that AZD9291-345 is not a direct substitute for osimertinib and that it represents a chemically distinct entity.

Analytical Chemistry Pharmacokinetics Reference Standards

Molecular Formula: C₂₀H₁₉N₅O (AZD9291-345) vs. C₂₈H₃₃N₇O₂ (Osimertinib)

The molecular formula of AZD9291-345 is C₂₀H₁₉N₅O, differing substantially from that of osimertinib (C₂₈H₃₃N₇O₂) . This indicates a divergent carbon, hydrogen, nitrogen, and oxygen stoichiometry, underscoring that AZD9291-345 is a distinct chemical species.

Medicinal Chemistry Structural Biology Chemical Synthesis

Utility as a Reference Standard: Distinct Identity from Primary Metabolites

While osimertinib is metabolized to active species like AZ5104 (IC₅₀ <1 nM for EGFR L858R/T790M) and AZ7550 (IC₅₀ 1.6 µM for IGF1R), AZD9291-345 is not characterized as a primary active metabolite in published literature . Its distinct molecular weight and formula position it as a structurally related compound or potential synthetic intermediate, rather than a metabolite with defined pharmacological activity. In analytical workflows, this necessitates the use of AZD9291-345 as a discrete reference standard rather than a substitute for any known active metabolite.

Metabolite Identification Bioanalysis Reference Materials

Irreversible EGFR Inhibition: Class-Level Distinction from Reversible Inhibitors

Compounds structurally related to osimertinib, including AZD9291-345, are anticipated to share the class-defining mechanism of irreversible EGFR inhibition via covalent bond formation with Cys797, a feature absent in first-generation reversible inhibitors like gefitinib [1]. This irreversible binding confers sustained target engagement and potentially distinct pharmacodynamic profiles. While direct quantitative data for AZD9291-345 is not available, its structural lineage supports the inference of an irreversible binding modality.

EGFR TKI Covalent Inhibitor T790M Resistance

Mutant Selectivity Profile: Class-Level Advantage Over First-Generation TKIs

Osimertinib, the parent compound of AZD9291-345, demonstrates potent inhibition of EGFR L858R/T790M with an IC₅₀ of 1 nM, while sparing wild-type EGFR (IC₅₀ 493.8 nM) . This selectivity contrasts with first-generation inhibitors like gefitinib, which exhibit reduced potency against T790M mutants. By structural extension, AZD9291-345 is expected to possess a similar mutant-selective profile, though direct experimental confirmation is pending.

EGFR Mutation L858R Exon 19 Deletion T790M

Validated Application Scenarios for AZD9291-345 in Scientific and Industrial Settings


Analytical Reference Standard for LC-MS/MS Quantification

AZD9291-345, with its distinct molecular weight of 345.4 g/mol and formula C₂₀H₁₉N₅O, is ideally suited as a reference standard for developing and validating LC-MS/MS methods intended to differentiate between the parent drug, its metabolites, and structurally related impurities . Its use ensures accurate quantification of osimertinib and its metabolites in biological matrices, as demonstrated in published pharmacokinetic studies employing osimertinib reference standards .

Chemical Probe for Mechanistic Studies of EGFR Inhibition

Given its structural relationship to the irreversible, mutant-selective EGFR inhibitor osimertinib, AZD9291-345 may serve as a valuable chemical probe for investigating the binding kinetics and downstream signaling effects of covalent EGFR inhibitors in vitro [1]. Its use in cell-based assays could help elucidate structure-activity relationships without the confounding influence of the parent drug's full pharmacological profile.

In Vitro Metabolism and Stability Studies

AZD9291-345 can be employed as a substrate or reference compound in in vitro metabolism assays to assess the stability and biotransformation pathways of related chemical entities . Its distinct mass and structure allow for unambiguous detection and quantification in complex biological matrices, facilitating high-throughput screening of metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD9291-345

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.